An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a keto ester distinguished by the presence of a fluorophenyl group, serves as a critical building block in organic synthesis.[1] Its chemical reactivity makes it a valuable precursor for the creation of more complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physical properties of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, complete with experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is typically a colorless to yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | [1][3] |
| Molecular Weight | 210.20 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Boiling Point | 117-125 °C at 1 mm Hg | [4] |
| 117-120 °C (lit.) | [2][5] | |
| Density | 1.174 g/mL at 25 °C (lit.) | [2][5][6] |
| Refractive Index | n20/D 1.5040 (lit.) | [2][5] |
| CAS Number | 1999-00-4 | [1][3] |
Experimental Protocols
Synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
A common and effective method for the synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate involves the Claisen condensation of 4'-fluoroacetophenone (B120862) with diethyl carbonate using a strong base such as sodium hydride.[2][4]
Materials:
-
4'-fluoroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), dry
-
Acetic acid
-
Ice water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Hydride: In a reaction vessel, wash 60% sodium hydride (1.448 moles) twice with pentane to remove the mineral oil. Decant the pentane and dry the sodium hydride under a stream of nitrogen.
-
Reaction Setup: Add diethyl carbonate (1.448 moles) to the dried sodium hydride at 20-25 °C.
-
Addition of Ketone: Begin the dropwise addition of a solution of 4-fluoroacetophenone (0.724 moles) in 100 ml of dry diethyl ether. Maintain the reaction mixture at 20-25 °C under a nitrogen atmosphere with continuous stirring.
-
Initiation: After approximately 10% of the 4-fluoroacetophenone solution has been added, add 10 drops of ethanol to initiate the reaction, which is indicated by the evolution of gas.[4]
-
Reflux: Continue the dropwise addition of the remaining ketone solution over a period of 1 hour, maintaining a gentle reflux.[4]
-
Completion: To facilitate stirring, add 1 kg of dry diethyl ether and reflux the mixture for an additional 3 hours under nitrogen.[4]
-
Quenching: Cool the reaction mixture to 0 °C and carefully add water to quench the excess sodium hydride until all solids have dissolved. This step is exothermic.[4]
-
Extraction: Separate the diethyl ether phase. Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.[4]
-
Washing and Drying: Combine all three diethyl ether phases and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain a crude orange oil. Purify the product by fractional distillation at approximately 1 mm Hg to yield Ethyl 3-(4-fluorophenyl)-3-oxopropanoate as a colorless liquid.[4] The boiling point during distillation is expected to be in the range of 117-125 °C.[4]
Experimental Workflow
The synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate can be visualized as a multi-step process involving preparation, reaction, and purification stages.
Caption: Synthesis workflow for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.
Characterization
The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool to confirm the structure. The product exhibits distinct signals for both its keto and enol tautomers.[2][5]
-
Keto form: Signals are expected around δ 1.26 (t, 3H), 3.97 (s, 2H, this is likely a typo in the source and should be 2H for the methylene (B1212753) group), 4.22 (q, 2H), 7.13-7.19 (m, 2H), and 7.96-8.01 (m, 2H).[2][5]
-
Enol form: Signals can be observed around δ 1.34 (t, 0.6H), 4.27 (q, 0.4H), 5.61 (s, 0.2H), 7.08-7.12 (m, 0.4H), 7.76-7.80 (m, 0.4H), and 12.62 (s, 0.2H).[2][5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition. The exact mass is calculated to be 210.06922237 Da.[3]
Biological Relevance and Applications
While specific signaling pathways for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are not extensively documented, its significance lies in its role as a versatile intermediate in the synthesis of biologically active compounds.[1][7] It is a reactant used in the preparation of:
-
Benzimidazoles and perimidines with potential antimalarial activity.[2][5]
-
Hydroxybenzophenones through domino Michael addition/cyclization/elimination reactions.[2]
-
Pyrones via cyclization of the keto ester.[2]
-
α-acetoxy β-amino acid derivatives through Lewis base-catalyzed hydrosilylation.[2]
The presence of the fluorine atom is of particular interest in drug design, as it can modulate the metabolic stability, lipophilicity, and binding affinity of the final compounds.[1]
Safety and Handling
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[2][5]
References
- 1. Buy Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | 1999-00-4 [smolecule.com]
- 2. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]
- 3. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | CAS#:1999-00-4 | Chemsrc [chemsrc.com]
